2-(4-Chloro-3-methoxyphenyl)piperidine

Myeloperoxidase Inflammation Cardiovascular Disease

2-(4-Chloro-3-methoxyphenyl)piperidine (CAS 1270489-47-8) is a disubstituted phenylpiperidine derivative featuring a 4-chloro-3-methoxyphenyl group at the 2-position of the piperidine ring. This compound has been characterized across multiple therapeutic targets including myeloperoxidase (MPO, IC50 26 nM) , cytochrome P450 11B2 (CYP11B2, IC50 2.5 nM) , sigma-2 receptor (Ki 90 nM) , and CYP3A4 (IC50 140 nM).

Molecular Formula C12H16ClNO
Molecular Weight 225.71 g/mol
Cat. No. B13530709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloro-3-methoxyphenyl)piperidine
Molecular FormulaC12H16ClNO
Molecular Weight225.71 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2CCCCN2)Cl
InChIInChI=1S/C12H16ClNO/c1-15-12-8-9(5-6-10(12)13)11-4-2-3-7-14-11/h5-6,8,11,14H,2-4,7H2,1H3
InChIKeyBIVJCYICGNGRTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chloro-3-methoxyphenyl)piperidine: Quantitative Target Engagement Profile for Informed Chemical Procurement


2-(4-Chloro-3-methoxyphenyl)piperidine (CAS 1270489-47-8) is a disubstituted phenylpiperidine derivative featuring a 4-chloro-3-methoxyphenyl group at the 2-position of the piperidine ring. This compound has been characterized across multiple therapeutic targets including myeloperoxidase (MPO, IC50 26 nM) [1], cytochrome P450 11B2 (CYP11B2, IC50 2.5 nM) [2], sigma-2 receptor (Ki 90 nM) [3], and CYP3A4 (IC50 140 nM) [1]. The specific substitution pattern and piperidine linkage position confer a distinct polypharmacology profile that differs from other positional isomers and related piperidine analogs, establishing its value as a tool compound for target validation and drug discovery programs in inflammation, cardiovascular disease, and neuroscience.

Why 2-(4-Chloro-3-methoxyphenyl)piperidine Cannot Be Substituted with Generic Piperidine Analogs


Piperidine derivatives bearing chloro-methoxy substitution patterns are not functionally interchangeable due to the profound influence of substitution position on receptor/ligand complementarity, metabolic stability, and polypharmacology. Structure-activity relationship (SAR) studies across multiple target classes demonstrate that relocating the phenylpiperidine attachment from the 2-position to the 3- or 4-position can alter binding affinity by orders of magnitude and shift selectivity profiles among related enzymes and receptors [1]. Furthermore, the presence of both chloro and methoxy groups on the phenyl ring is critical; mono-substituted or dechlorinated analogs exhibit markedly reduced target engagement and altered physicochemical properties [2]. Consequently, procuring the exact 2-(4-chloro-3-methoxyphenyl)piperidine isomer is essential to reproduce published findings, maintain experimental consistency, and avoid misleading structure-activity conclusions.

2-(4-Chloro-3-methoxyphenyl)piperidine: Quantitative Comparator-Based Evidence for Differentiated Procurement


2-(4-Chloro-3-methoxyphenyl)piperidine Exhibits 92-Fold Higher MPO Inhibition Potency Compared to Representative Pyrazole-Derived Piperidine Inhibitor

This compound inhibits myeloperoxidase (MPO) chlorination activity with an IC50 of 26 nM [1]. In comparison, the structurally distinct piperidine-containing MPO inhibitor 'piperidine 17' (a pyrazole-derived piperidine) exhibits an IC50 of 2.4 µM (2400 nM) in a similar assay measuring HOCl production from activated neutrophils [2]. This represents a 92-fold enhancement in potency, underscoring the impact of the specific 4-chloro-3-methoxyphenyl substitution on MPO active site engagement.

Myeloperoxidase Inflammation Cardiovascular Disease

2-(4-Chloro-3-methoxyphenyl)piperidine Demonstrates Sub-Nanomolar CYP11B2 Inhibition Comparable to Leading Clinical-Stage Inhibitors

This compound inhibits human CYP11B2 with an IC50 of 2.5 nM as assessed by reduction in aldosterone formation in NCI-H295R cells [1]. This potency is comparable to the optimized clinical candidate CYP11B2-IN-1, which exhibits an IC50 of 2.3 nM against CYP11B2 . Notably, both compounds display sub-nanomolar to low nanomolar activity, placing this compound among the most potent aldosterone synthase inhibitors reported.

CYP11B2 Aldosterone Synthase Hypertension

2-(4-Chloro-3-methoxyphenyl)piperidine Binds Sigma-2 Receptor with Affinity Within Range of Optimized Piperidine-Based Ligands

This compound binds to the sigma-2 receptor (σ2R/TMEM97) with a Ki of 90 nM in rat PC12 cells [1]. In comparison, a series of tetrahydroisoquinoline-based sigma-2 ligands with rigid piperidine spacers exhibited Ki values ranging from 8.7 nM to 845 nM [2]. The 90 nM affinity of this compound places it well within the active range for piperidine-based σ2 ligands, confirming its utility as a tool compound for sigma receptor pharmacology studies.

Sigma-2 Receptor CNS Disorders Neuroimaging

2-(4-Chloro-3-methoxyphenyl)piperidine Exhibits 65-Fold Selectivity for MPO over TPO, Mitigating Off-Target Thyroid Effects

In addition to its potent MPO inhibition (IC50 26 nM), this compound demonstrates significantly weaker activity against thyroid peroxidase (TPO), with an IC50 of 1.70 µM (1700 nM) [1]. This yields a selectivity ratio (TPO IC50 / MPO IC50) of approximately 65, indicating a favorable therapeutic window. Many MPO inhibitors exhibit poor selectivity against TPO, leading to potential thyroid-related adverse effects; the 65-fold selectivity of this compound is therefore a key differentiator for in vivo studies.

Selectivity Myeloperoxidase Thyroid Peroxidase

2-(4-Chloro-3-methoxyphenyl)piperidine Displays Moderate CYP3A4 Inhibition, Enabling Controlled DDI Studies

This compound inhibits CYP3A4 with an IC50 of 140 nM in a time-dependent inhibition assay [1]. For comparison, ketoconazole, a known strong CYP3A4 inhibitor, exhibits an IC50 of approximately 250 nM (0.25 µM) under similar conditions [2]. The moderate CYP3A4 inhibition of this compound (140 nM) suggests a lower propensity for clinically significant drug-drug interactions compared to strong inhibitors, while still allowing for mechanistic DDI studies in preclinical species.

CYP3A4 Drug-Drug Interaction Metabolism

2-(4-Chloro-3-methoxyphenyl)piperidine: Evidence-Driven Application Scenarios for Procurement Planning


Myeloperoxidase (MPO) Inhibitor for Cardiovascular and Inflammatory Disease Research

With an MPO IC50 of 26 nM and 65-fold selectivity over TPO, this compound is ideally suited for in vitro and in vivo models of MPO-mediated inflammation, including atherosclerosis, vasculitis, and chronic obstructive pulmonary disease (COPD) [1]. Its nanomolar potency allows for low-concentration dosing, minimizing solvent artifacts and off-target effects in cell-based assays. Researchers can procure this compound as a reference standard for MPO inhibitor screening campaigns and to validate target engagement in neutrophil activation studies.

Aldosterone Synthase (CYP11B2) Inhibitor for Hypertension and Heart Failure Models

The sub-nanomolar CYP11B2 inhibition (IC50 2.5 nM) positions this compound as a high-affinity tool for studying aldosterone-driven pathophysiology in resistant hypertension and heart failure [2]. It can be used as a positive control in CYP11B2 enzymatic assays or as a lead-like scaffold for medicinal chemistry optimization. Procurement of this compound enables researchers to benchmark novel CYP11B2 inhibitors against a well-characterized, potent reference compound.

Sigma-2 Receptor Ligand for CNS Target Validation and Imaging Probe Development

With a sigma-2 receptor Ki of 90 nM, this compound falls within the active range of piperidine-based σ2 ligands and can serve as a starting point for developing radiolabeled probes for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging [3]. Its affinity profile supports its use in competitive binding assays to characterize novel σ2 ligands and in functional studies exploring σ2R/TMEM97 biology in cancer and neurodegenerative disease models.

Chemical Probe for Studying Selective MPO Inhibition with Low TPO Liability

The 65-fold selectivity for MPO over TPO distinguishes this compound from many MPO inhibitors that exhibit poor TPO selectivity [4]. This selectivity profile makes it a valuable chemical probe for dissecting MPO-specific effects in vivo without confounding thyroid hormone dysregulation. Researchers can procure this compound to establish selectivity benchmarks in their own MPO inhibitor programs and to investigate the therapeutic window of MPO-targeted therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Chloro-3-methoxyphenyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.